molecular formula C24H18ClN3O3S B2732741 2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide CAS No. 894555-53-4

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

Cat. No. B2732741
CAS RN: 894555-53-4
M. Wt: 463.94
InChI Key: DUGPEZCVKVBKGV-UHFFFAOYSA-N
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Description

The compound “2-(3’-(4-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide” is a complex organic molecule. It contains several functional groups and rings, including a chlorophenyl group, an indoline ring, a thiazolidine ring, and an acetamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the spiro[indoline-3,2’-thiazolidin] moiety suggests that two of the rings are connected at a single atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the acetamide group could make it susceptible to hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound 2-(3’-(4-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-phenylacetamide, also known as 2-[3’-(4-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-phenylacetamide:

Antifungal Activity

This compound has shown significant antifungal properties. Research indicates that derivatives of thiazolidinones, including this compound, exhibit potent activity against various agricultural fungi. These antifungal properties make it a valuable candidate for developing new fungicides to protect crops from fungal infections .

Anticancer Potential

The compound’s structure, featuring a thiazolidine ring, is known for its anticancer properties. Studies have demonstrated that similar compounds can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This makes it a promising candidate for further research in cancer therapy .

Antimicrobial Applications

Thiazolidinone derivatives, including this compound, have been explored for their antimicrobial activities. They have shown effectiveness against a range of bacterial strains, making them potential candidates for developing new antibiotics to combat resistant bacterial infections .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of thiazolidinone derivatives. This compound could be investigated for its potential to reduce inflammation, which is beneficial in treating various inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Properties

The compound’s structure suggests potential neuroprotective effects. Thiazolidinone derivatives have been studied for their ability to protect neurons from oxidative stress and neurodegeneration, making this compound a candidate for research in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

Compounds with thiazolidine rings have been reported to possess antioxidant properties. This compound could be explored for its ability to scavenge free radicals and protect cells from oxidative damage, which is crucial in preventing various chronic diseases .

Anticonvulsant Potential

Thiazolidinone derivatives have shown anticonvulsant activity in various studies. This compound could be investigated for its potential to manage and treat seizure disorders, providing a new avenue for anticonvulsant drug development .

Antidiabetic Applications

The thiazolidine ring is a key feature in some antidiabetic drugs. This compound could be researched for its potential to improve insulin sensitivity and manage blood glucose levels, offering a new approach to diabetes treatment .

properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O3S/c25-16-10-12-18(13-11-16)28-22(30)15-32-24(28)19-8-4-5-9-20(19)27(23(24)31)14-21(29)26-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGPEZCVKVBKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide

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